molecular formula C3H5N5O B1267502 4-amino-1H-1,2,3-triazole-5-carboxamide CAS No. 4342-07-8

4-amino-1H-1,2,3-triazole-5-carboxamide

Cat. No. B1267502
CAS RN: 4342-07-8
M. Wt: 127.11 g/mol
InChI Key: MNKBSXULTGYFFR-UHFFFAOYSA-N
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Description

4-amino-1H-1,2,3-triazole-5-carboxamide is a chemical compound that has been studied for its potential use in medicinal chemistry . It has been identified as a hit series against Trypanosoma cruzi, a protozoan parasite that causes Chagas’ disease . The compound has also been used in the development of novel inhibitors of the bacterial SOS response .


Synthesis Analysis

The synthesis of 4-amino-1H-1,2,3-triazole-5-carboxamide involves various chemical reactions. For instance, one study describes the use of phenotypic high content screening against the intracellular parasite in infected VERO cells to identify a novel hit series of 5-amino-1,2,3-triazole-4-carboxamides . Another study details the refinement of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold identified in a screen .


Molecular Structure Analysis

The molecular structure of 4-amino-1H-1,2,3-triazole-5-carboxamide consists of a triazole ring with an amino group at the 4-position and a carboxamide group at the 5-position . The triazole ring is a five-membered heterocycle containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 4-amino-1H-1,2,3-triazole-5-carboxamide are complex and can involve multiple steps. For instance, the optimization of the ATC series involved improvements in potency, aqueous solubility, and metabolic stability . Another study describes the use of a high throughput screen of approximately 1.8 million compounds that monitored for inhibition of RecA-mediated auto-proteolysis of Escherichia coli LexA .

Scientific Research Applications

Drug Discovery

The core structure of 1,2,3-triazoles, to which 4-amino-1H-1,2,3-triazole-5-carboxamide belongs, is prevalent in numerous medicinal compounds. Its resemblance to the amide bond makes it a valuable scaffold in drug design, often leading to compounds with high chemical stability and biological activity . For instance, it’s found in drugs like Rufinamide (anticonvulsant) and Tazobactam (β-lactam antibiotic).

Organic Synthesis

In organic chemistry, the triazole ring serves as a versatile intermediate. The click chemistry approach, which often employs copper(I)-catalyzed azide-alkyne cycloaddition, is a popular method for synthesizing 1,2,3-triazoles . This method can be used to create a wide array of organic compounds, including 4-amino-1H-1,2,3-triazole-5-carboxamide.

Polymer Chemistry

Triazoles have applications in polymer chemistry due to their ability to act as linking units between polymer chains, enhancing the material’s stability and durability. The triazole ring can improve the thermal and chemical resistance of polymers, making them suitable for high-performance materials .

Supramolecular Chemistry

The hydrogen bonding ability and strong dipole moment of triazoles make them excellent candidates for constructing supramolecular assemblies. These assemblies have potential applications in the development of new materials and sensors .

Chemical Biology

In chemical biology, triazoles can be used for bioconjugation, linking biomolecules together for various purposes, including targeted drug delivery and diagnostic imaging .

Fluorescent Imaging

The triazole ring can be incorporated into fluorescent probes, which are used in imaging techniques to visualize biological processes. This application is particularly useful in medical diagnostics and research .

Antimicrobial Agents

Recent studies have shown that triazole derivatives exhibit antimicrobial activities. Compounds like 4-amino-1H-1,2,3-triazole-5-carboxamide can be synthesized and tested against various microbial strains, showing moderate to excellent activity .

Energetic Materials

Triazoles are also explored in the field of energetic materials due to their high nitrogen content. They can be used in the synthesis of propellants, explosives, and pyrotechnics, where stability and energy content are crucial .

Future Directions

The future directions for the study of 4-amino-1H-1,2,3-triazole-5-carboxamide could involve further optimization of the compound for potential therapeutic applications. For instance, one study discusses the need for new safer treatments for Chagas’ disease and the potential of 4-amino-1H-1,2,3-triazole-5-carboxamide in this regard . Another study suggests that the structure-activity relationships of 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide represent an important step toward producing drugs that inhibit the SOS response .

Mechanism of Action

Target of Action

The primary target of 4-amino-1H-1,2,3-triazole-5-carboxamide is the bacterial DNA damage (SOS) response system . This system is regulated by two key proteins, LexA and RecA . Inactivating these regulatory proteins can sensitize bacteria to antibiotics and slow the appearance of resistance .

Mode of Action

4-Amino-1H-1,2,3-triazole-5-carboxamide inhibits the RecA-mediated auto-proteolysis of Escherichia coli LexA, the reaction that initiates the SOS response . This compound has been identified as a potent inhibitor of this process, effectively disarming the bacterial SOS response .

Biochemical Pathways

The SOS response is a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced . By inhibiting the initiation of this response, 4-amino-1H-1,2,3-triazole-5-carboxamide can prevent the expression of genes involved in DNA repair and mutagenesis .

Pharmacokinetics

The compound’s nitrogen-rich structure and extensive hydrogen bonding interactions contribute to its high density, insensitivity, and thermal stability .

Result of Action

The inhibition of the SOS response by 4-amino-1H-1,2,3-triazole-5-carboxamide can suppress the appearance of antibiotic resistance . This makes it a promising candidate for the development of drugs that inhibit SOS activation to repress mechanisms enabling resistance (DISARMERs) .

Action Environment

The action of 4-amino-1H-1,2,3-triazole-5-carboxamide can be influenced by environmental factors. For instance, its cationic form can decrease sensitivity and elevate the nitrogen content of target salts effectively . Some of these salts exhibit good thermal stability (up to 407 °C) and reasonable impact sensitivities .

properties

IUPAC Name

5-amino-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H3,4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKBSXULTGYFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963009
Record name 5-Amino-1H-1,2,3-triazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-1H-1,2,3-triazole-5-carboxamide

CAS RN

4342-07-8
Record name Triazole-5-carboxaldehyde
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Record name 5-Amino-1H-1,2,3-triazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1H-1,2,3-triazole-5-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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